Isofenphos oxon

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

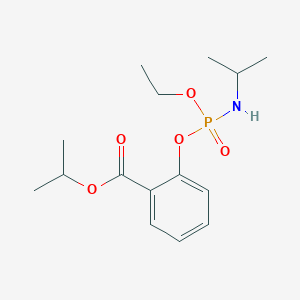

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUPKTNAUCDVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865585 | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31120-85-1 | |

| Record name | Isofenphos oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isofenphos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46EWA4HEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isofenphos-Oxon: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofenphos-oxon is the active metabolite of the organophosphate insecticide isofenphos. The transformation from the parent compound, a phosphorothioate, to the oxon form involves the oxidative desulfuration of the P=S bond to a P=O bond. This metabolic activation is a critical step, as isofenphos-oxon is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE) than isofenphos itself.[1][2] Understanding the chemical structure, properties, and analytical methodologies for isofenphos-oxon is paramount for toxicological assessments, environmental monitoring, and the development of potential antidotes. This guide provides a comprehensive technical overview of isofenphos-oxon, synthesizing key data and methodologies for professionals in the field.

Chemical Structure and Identification

Isofenphos-oxon is chemically known as propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate.[3] Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, a departure from the sulfur-containing parent compound, isofenphos.

Key Identifiers:

-

IUPAC Name: propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[3]

Physicochemical Properties

The physical and chemical properties of isofenphos-oxon are crucial for understanding its environmental fate, bioavailability, and for developing appropriate analytical methods.

| Property | Value | Source(s) |

| Physical State | White, crystalline powder | [7] |

| Melting Point | 36 - 40 °C | [7] |

| Boiling Point | 402.5 °C at 760 mmHg (Predicted) | [8] |

| Solubility | Completely soluble in water. Soluble in acetonitrile. | [5][9] |

| Density | 1.133 g/cm³ (Predicted) | [8] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [8] |

Synthesis and Mechanism of Action

Synthesis

Isofenphos-oxon is primarily formed in biological systems and the environment through the oxidative metabolism of isofenphos. This conversion is typically mediated by cytochrome P450 enzymes in the liver.[1] In a laboratory setting, the synthesis of isofenphos-oxon from isofenphos can be achieved through chemical oxidation. A common method for this type of transformation involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Laboratory Synthesis Protocol:

-

Dissolution: Dissolve isofenphos in a suitable organic solvent, such as dichloromethane or chloroform.

-

Oxidation: Add a solution of m-CPBA in the same solvent to the isofenphos solution, typically at a controlled temperature (e.g., 0 °C to room temperature). The reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography (LC) to track the disappearance of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the reaction mixture is typically washed with a solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure isofenphos-oxon.

Analytical Methodologies

The detection and quantification of isofenphos-oxon in various matrices are critical for toxicological studies and environmental monitoring. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and reliable techniques.

Sample Preparation from Soil

A robust method for the extraction of isofenphos-oxon from soil samples is essential for accurate analysis. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed.

Step-by-Step Protocol for Soil Sample Preparation:

-

Sample Weighing: Weigh a representative homogenized soil sample (e.g., 5-10 g) into a 50 mL centrifuge tube.

-

Hydration: If the soil is dry, add a specific amount of water to ensure consistent extraction efficiency.

-

Extraction Solvent Addition: Add an appropriate volume of acetonitrile (e.g., 10 mL).

-

Salting Out: Add a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation.

-

Shaking: Cap the tube and shake vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough extraction of the analyte into the acetonitrile layer.

-

Centrifugation: Centrifuge the tube at a specified speed and time (e.g., 4000 rpm for 5 minutes) to separate the soil particles from the acetonitrile extract.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water).

-

Vortexing and Centrifugation: Vortex the d-SPE tube for a short period (e.g., 30 seconds) and then centrifuge again.

-

Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile or methanol.

-

Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.3 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for isofenphos-oxon need to be optimized.

-

Source Parameters: Optimized ion spray voltage, gas flows (nebulizing, heating, drying), and temperatures (interface, heating block, desolvation line).

Toxicology

The primary toxicological concern is acute cholinergic crisis resulting from AChE inhibition. Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and respiratory failure. [11]There is also evidence that the parent compound, isofenphos, can cause delayed neurotoxicity. [10]

Environmental Fate

The environmental persistence and fate of isofenphos-oxon are critical for assessing its ecological risk. As a degradation product of isofenphos, its presence in the environment is directly linked to the use of the parent insecticide.

-

Persistence in Soil: Isofenphos-oxon has been identified as a degradation product of isofenphos in soil. [1]The combined half-life of isofenphos and its oxon in soil can be on the order of years, indicating significant persistence. [1]The formation of isofenphos-oxon is influenced by soil conditions such as pH, temperature, and moisture. [7]* Hydrolysis: Organophosphate oxons are generally more susceptible to hydrolysis than their parent thiono compounds, especially under alkaline conditions. While specific hydrolysis half-life data for isofenphos-oxon is limited, the hydrolysis of the parent compound is slow at neutral and acidic pH but increases at higher pH. [4]* Photolysis: The role of photolysis in the degradation of isofenphos-oxon in the environment is not well-documented. However, photodegradation is a known transformation pathway for many organophosphate pesticides. [12]

Conclusion

Isofenphos-oxon, the active metabolite of isofenphos, is a potent acetylcholinesterase inhibitor with significant toxicological and environmental implications. A thorough understanding of its chemical structure, physicochemical properties, and analytical detection methods is essential for researchers and professionals in toxicology, environmental science, and drug development. This guide has provided a consolidated overview of the current knowledge on isofenphos-oxon, highlighting key data and established methodologies. Further research is warranted to fill existing data gaps, particularly concerning its specific acute toxicity and detailed environmental degradation pathways.

References

-

Pharmaffiliates. (n.d.). Isofenphos-oxon. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32872, Isofenphos. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127394, Isofenphos-methyl. Retrieved from [Link]

-

Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry. (2018). Archives of Toxicology, 92(8), 2489–2502. [Link]

-

AERU. (2025). Isofenphos (Ref: BAY SRA 12869). Retrieved from [Link]

-

TradeIndia. (n.d.). Isofenphos-methyl Analytical Standard, High Purity (95%), Best Price in Mumbai. Retrieved from [Link]

-

Wikipédia. (n.d.). Isofenphos. Retrieved from [Link]

-

ResearchGate. (2019). In vitro determination of IC 50 of RCB AChE (a) in the presence of.... Retrieved from [Link]

-

Beyond Pesticides. (n.d.). Isofenphos ChemicalWatch Factsheet. Retrieved from [Link]

- Hincapié, M., Peñuela, G., & Malato, S. (2005). SOLAR DEGRADATION OF PESTICIDES IN WATER USING ADVANCED OXIDATION PROCESSES (PHOTOCATALYSIS AND PHOTO-FENTON).

-

Mortensen, S. R., et al. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 59–65. [Link]

-

Oklahoma State University Extension. (n.d.). Pesticide Applicator Certification Series: Toxicity of Pesticides. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Online Publication Title List. Retrieved from [Link]

-

PAN Germany. (n.d.). LD 50. Retrieved from [Link]

-

Haz-Map. (n.d.). Isofenphos. Retrieved from [Link]

Sources

- 1. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isofenphos-oxon | CAS 31120-85-1 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. 31120-85-1・Isofenphos Oxon Standard・098-03981[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. ISOFENPHOS-OXON | 31120-85-1 [chemicalbook.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. beyondpesticides.org [beyondpesticides.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis and purification of isofenphos-oxon for laboratory use

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Isofenphos-Oxon

Introduction: The Significance of Isofenphos-Oxon in Research

Isofenphos is an organothiophosphate insecticide known for its efficacy against a range of soil-dwelling pests.[1] However, its primary mode of action as a potent acetylcholinesterase (AChE) inhibitor is manifested through its oxidative metabolite, isofenphos-oxon.[2] In biological systems and the environment, the phosphorus-sulfur (P=S) bond of isofenphos is converted to a phosphorus-oxygen (P=O) bond, forming the corresponding oxon.[3][4] This transformation dramatically increases its toxicity.[2]

For researchers in toxicology, environmental science, and drug development, access to a pure, well-characterized standard of isofenphos-oxon is paramount for accurate bioassays, metabolic studies, and the development of potential remediation strategies or antidotes. This guide provides a comprehensive, field-proven methodology for the controlled synthesis and subsequent purification of isofenphos-oxon for laboratory use. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.

Table 1: Physicochemical Properties of Isofenphos-Oxon

| Property | Value | Source(s) |

| CAS Number | 31120-85-1 | [5][6] |

| Molecular Formula | C₁₅H₂₄NO₅P | [6] |

| Molecular Weight | 329.33 g/mol | [6][7] |

| Appearance | Solid | [5] |

| IUPAC Name | propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | [6] |

| Storage Temperature | Recommended 2-8 °C or -18°C | [6][8] |

PART 1: Mandatory Safety Protocols

Trustworthiness Pillar: A Non-Negotiable Prerequisite

Organophosphates and their oxon metabolites are extremely hazardous compounds that act as potent neurotoxins.[9][10] Isofenphos-oxon is fatal if swallowed, inhaled, or in contact with skin.[11] All experimental work described herein must be conducted within a certified chemical fume hood with consistent, high-velocity airflow. A self-validating system of safety requires strict adherence to the following protocols without exception.

Core Safety Requirements:

-

Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:

-

Engineering Controls: All manipulations of solid or dissolved isofenphos-oxon must occur in a chemical fume hood.[5] An eyewash station and safety shower must be immediately accessible.

-

Emergency Preparedness: An organophosphate-specific spill kit must be on hand. All personnel must be aware of the location and use of emergency equipment. In case of any exposure, seek immediate medical attention.[11]

-

Waste Disposal: All contaminated materials (glassware, gloves, silica gel, solvents) must be treated as hazardous waste and disposed of according to institutional and local regulations.

PART 2: Synthesis of Isofenphos-Oxon via Oxidation

Expertise & Experience Pillar: The Chemistry of P=S to P=O Conversion

The conversion of the parent thiophosphate, isofenphos, to its oxon analogue is a classic oxidation reaction. The goal is to selectively oxidize the sulfur atom attached to the phosphorus center without cleaving the labile ester linkages of the molecule. While various oxidizing agents can achieve this, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and well-controlled choice for laboratory-scale synthesis due to its selectivity and predictable reactivity. The reaction proceeds via the formation of an unstable, four-membered thiadioxirane ring intermediate which then rearranges to the stable P=O bond and releases meta-chlorobenzoic acid (m-CBA) as a byproduct.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve isofenphos (1.0 eq) in dichloromethane (DCM, 10 mL per gram of isofenphos).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of undesired side products.

-

Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 77% purity, 1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled isofenphos solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) on silica gel plates (e.g., mobile phase: 70:30 Hexane:Ethyl Acetate). The product, isofenphos-oxon, is more polar than the starting material (isofenphos) and will have a lower Rf value. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed (as indicated by TLC), quench the excess m-CPBA by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel.

Synthesis Workflow Diagram

Caption: Controlled oxidation of isofenphos to isofenphos-oxon.

PART 3: Purification and Isolation

Authoritative Grounding Pillar: Chromatographic Separation

The crude reaction mixture contains the desired isofenphos-oxon, the m-CBA byproduct, unreacted reagents, and solvent. A multi-step liquid-liquid extraction followed by flash column chromatography is an effective strategy for isolating the product with high purity.[12]

Experimental Protocol: Purification

-

Liquid-Liquid Extraction:

-

Wash the quenched reaction mixture in the separatory funnel sequentially with:

-

10% aqueous sodium bisulfite (to remove residual m-CPBA).

-

Saturated aqueous sodium bicarbonate (NaHCO₃) (2x, to remove the m-CBA byproduct).

-

Brine (saturated aqueous NaCl) (1x, to break emulsions and begin drying the organic layer).

-

-

Separate the organic (DCM) layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. Do not heat the water bath above 40 °C to prevent potential thermal degradation. The result will be a crude oil or semi-solid.

-

Flash Column Chromatography:

-

Column Packing: Pack a glass chromatography column with silica gel (e.g., 230-400 mesh) using a slurry method with hexane. The amount of silica should be approximately 50-100 times the weight of the crude material.

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be:

-

100% Hexane (to elute non-polar impurities).

-

Gradient from 10% to 40% Ethyl Acetate in Hexane.

-

-

Fraction Collection: Collect fractions and analyze them by TLC. The parent isofenphos (if any remains) will elute before the more polar isofenphos-oxon.

-

Pooling and Evaporation: Combine the pure fractions containing isofenphos-oxon (as determined by TLC) and remove the solvent in vacuo to yield the purified product.

-

Purification Workflow Diagram

Caption: Workflow for the purification of isofenphos-oxon.

PART 4: Analytical Validation

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for both identification and purity assessment of organophosphorus compounds.[13][14]

Table 2: Analytical Parameters for Validation

| Technique | Parameter | Expected Result/Value | Source(s) |

| TLC | Rf Value | Lower than isofenphos (more polar). Exact value depends on eluent. | [15] |

| HPLC | Retention Time | On a C18 column, isofenphos-oxon has a shorter retention time (13.3 min) than isofenphos (14.8 min) under specific conditions. | [16] |

| GC-MS | Purity | Chromatogram should show a single major peak (>95% area). | [13] |

| GC-MS | Mass Spectrum | The mass spectrum should show a molecular ion (M+) peak at m/z 329 and characteristic fragmentation patterns consistent with the structure. | [6] |

References

-

Enhanced Degradation of Isofenphos by Soil Microorganisms. Iowa State University Digital Repository.

-

Isofenphos-oxon Safety Data. HPC Standards.

-

Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. PubMed.

-

Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. ResearchGate.

-

Study On The Enantioselective Biological Effect And Degradation Of Isofenphos-methyl. Global Thesis & Dissertation Library.

-

Isofenphos Compound Summary. PubChem, National Institutes of Health.

-

Isofenphos-oxon Solution Safety Data. HPC Standards.

-

Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection. ResearchGate.

-

Isofenphos Safety Data Sheet. Chem Service.

-

Isofenphos-oxon Product Information. LGC Standards.

-

Gateway on Pesticide Hazards and Safe Pest Management. Beyond Pesticides.

-

Isolation And Purification Of An Organophosphate Degrading Enzyme. Digital Commons @ East Tennessee State University.

-

Safe Handling of Pesticides. New Zealand Department of Conservation.

-

Isofenphos-oxon Product Page. PDQ Scientific.

-

Isofenphos Properties. Agriculture & Environment Research Unit, University of Hertfordshire.

-

Isofenphos ChemicalWatch Factsheet. Beyond Pesticides.

-

Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water. ResearchGate.

-

Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.

-

Recognition and Management of Pesticide Poisonings: Chapter 5 Organophosphates. U.S. Environmental Protection Agency.

-

Analytical Methods List For All Registered Pesticides. Scribd.

-

Pesticide Analysis Guide. MilliporeSigma.

-

Organophosphorus pesticide ozonation and formation of oxon intermediates. PubMed.

-

Isofenphos Oxon Standard. FUJIFILM Wako Chemicals.

-

Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometry. J-Stage.

-

New Synthesis of Optically Active O-Aryl O-Ethyl Phenylphosphonothionates. PubMed.

-

Ethyl O-(p-nitrophenyl) phenyl phosphonothionate. Coastal Wiki.

-

Quantification of the organophosphorus pesticide profenofos in soils by Thin Layer Chromatography. LACCEI.org.

-

ChemInform Abstract: Synthesis of N-(Substituted Phenylcarbonylamino)-4-ethyl-1,2,3,6-tetrahydropyridines as Potential Nonsteroidal Antiinflammatory Agents. ResearchGate.

-

Ethyl p-nitrophenyl benzenethiophosphonate Compound Summary. PubChem, National Institutes of Health.

-

Synthesis of ethyl-2-(p-ethoxyphenyl) propenoate. ResearchGate.

Sources

- 1. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organophosphorus pesticide ozonation and formation of oxon intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Isofenphos-oxon | CAS 31120-85-1 | LGC Standards [lgcstandards.com]

- 7. pdqscientific.com [pdqscientific.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. beyondpesticides.org [beyondpesticides.org]

- 10. "Isolation And Purification Of An Organophosphate Degrading Enzyme" by Shannon W. Landvater [digital.library.ncat.edu]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. laccei.org [laccei.org]

- 16. DSpace [dr.lib.iastate.edu]

An In-depth Technical Guide to the Mechanism of Action of Isofenphos-Oxon on Acetylcholinesterase

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive examination of the molecular mechanism by which isofenphos-oxon, the active metabolite of the organophosphate insecticide isofenphos, inhibits acetylcholinesterase (AChE). We will delve into the structure of the enzyme's active site, the process of covalent phosphorylation, the subsequent "aging" phenomenon that leads to irreversible inhibition, and the kinetic principles governing these interactions. Furthermore, this guide details robust experimental protocols for studying this mechanism, offering field-proven insights into assay design and data interpretation.

Introduction: From Pro-insecticide to Potent Inhibitor

Isofenphos is an organothiophosphate insecticide that, in its native state, is a relatively weak inhibitor of acetylcholinesterase (AChE).[1][2] Its toxicity is contingent upon metabolic activation within the target organism. This bioactivation involves oxidative desulfuration, a process mediated primarily by cytochrome P450 enzymes, which converts the thiono (P=S) group to an oxono (P=O) group.[3][4] The resulting metabolite, isofenphos-oxon, is the proximate toxicant and a significantly more potent inhibitor of AChE.[1][5] Understanding this activation is critical for toxicological assessment and the design of countermeasures.

Caption: Metabolic activation of Isofenphos to its active oxon form.

The Target: Acetylcholinesterase (AChE) Architecture

Acetylcholinesterase is a serine hydrolase essential for terminating nerve impulses at cholinergic synapses and neuromuscular junctions.[6][7] Its function is to catalyze the hydrolysis of the neurotransmitter acetylcholine (ACh) with remarkable efficiency.[6] The enzyme's three-dimensional structure is key to its function and its vulnerability to inhibitors like isofenphos-oxon.

The active site is not on the enzyme's surface but is located at the base of a narrow, ~20 Å deep gorge lined with aromatic residues.[8][9] This gorge contains two critical subsites:

-

Anionic Subsite: Located near the rim of the gorge, this site binds the quaternary ammonium group of acetylcholine, primarily through cation-π interactions with aromatic amino acid residues like Tryptophan (W84).[8][10]

-

Esteratic Subsite: Situated at the bottom of the gorge, this is the site of catalysis. It contains the catalytic triad of amino acids: Serine (Ser203), Histidine (His447), and Glutamate (Glu334) (numbering for human AChE).[9][11][12]

Caption: Schematic of the Acetylcholinesterase active site gorge.

The Core Mechanism: Covalent Phosphorylation

The inhibitory action of isofenphos-oxon is a multi-step process that effectively hijacks the enzyme's natural catalytic machinery. Organophosphates are considered "suicide inhibitors" because they form a stable, covalent bond with the enzyme, rendering it non-functional.[13]

-

Binding: The isofenphos-oxon molecule enters the active site gorge. Its structure mimics acetylcholine, allowing it to bind to the active site.

-

Nucleophilic Attack: The catalytic process begins with a nucleophilic attack. The hydroxyl group of the active site Ser203, made more nucleophilic by the adjacent His447 and Glu334, attacks the electrophilic phosphorus atom of isofenphos-oxon.[3][14][15]

-

Covalent Adduct Formation: This attack results in the formation of a stable covalent bond between the serine oxygen and the phosphorus atom. A leaving group is displaced from the organophosphate molecule in this step.[16] The enzyme is now "phosphylated."[7][17] This phosphylated enzyme is extremely stable and its hydrolysis rate is negligible, leading to a progressive and seemingly irreversible inhibition of AChE.[14]

The Point of No Return: "Aging" of the Inhibited Enzyme

The phosphylated AChE complex can undergo a subsequent, time-dependent chemical modification known as "aging."[18] This process is a key reason why organophosphate poisoning can be so difficult to treat.

-

Mechanism of Aging: Aging involves the cleavage of one of the R-groups (dealkylation) from the phosphorus atom of the covalently bound inhibitor.[19][20] This reaction creates a negatively charged phosphyl-AChE adduct.[17][18]

-

Consequences of Aging: The aged, anionic complex is exceptionally stable. The negative charge repels the nucleophilic attack of standard antidotes, such as oximes (e.g., pralidoxime, 2-PAM), which are designed to reactivate the phosphylated enzyme.[18][21] Once aged, the enzyme is considered permanently and irreversibly inhibited.[22] The only way for function to be restored is through the de novo synthesis of new AChE molecules.

Caption: The pathway of AChE inhibition by isofenphos-oxon and subsequent aging.

Kinetic Characterization of Inhibition

The interaction between an organophosphate and AChE can be quantified using kinetic parameters. This data is vital for comparing the potency of different inhibitors and for understanding their toxicological profiles.

| Parameter | Description | Significance |

| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | A common, straightforward measure of inhibitor potency. Lower IC₅₀ indicates higher potency.[23] |

| kᵢ (or k₂) | The bimolecular rate constant of inhibition (or phosphorylation rate constant). | A more precise measure that reflects the rate of covalent bond formation. It is independent of enzyme concentration and incubation time under pseudo-first-order conditions.[4][24][25] |

| kₐ | The first-order rate constant for aging. | Describes the rate at which the phosphylated enzyme becomes non-reactivatable. A rapid kₐ presents a significant therapeutic challenge.[26] |

| kₛ | The first-order rate constant for spontaneous reactivation. | The rate at which the phosphylated (but not aged) enzyme hydrolyzes to regenerate active AChE. For most organophosphates, this rate is extremely slow.[26] |

Table 1: Key Kinetic Parameters for AChE Inhibition.

The kinetics can be complex, with the apparent kᵢ sometimes changing as a function of inhibitor concentration, potentially due to interactions with a peripheral binding site on the enzyme.[24][25]

Experimental Protocols and Methodologies

Determination of AChE Inhibition (IC₅₀) using the Ellman Assay

This is the most common in vitro method for measuring AChE activity and its inhibition. Its causality rests on a reliable colorimetric reaction.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The free thiol group on thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.[27][28]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 10 mM DTNB stock solution in the phosphate buffer.

-

Prepare a 10 mM acetylthiocholine iodide (ATCI) stock solution in deionized water.

-

Prepare stock solutions of isofenphos-oxon in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Prepare the AChE enzyme solution (e.g., from electric eel, human recombinant, or tissue homogenate) in the phosphate buffer.[29]

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of 0.1 M phosphate buffer (pH 8.0).

-

20 µL of DTNB solution.

-

20 µL of the inhibitor solution (or solvent for control).

-

20 µL of AChE enzyme solution.

-

-

Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of ATCI solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration relative to the control (uninhibited) reaction: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.[23]

-

Sources

- 1. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 3. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ISOFENPHOS-OXON | 31120-85-1 [chemicalbook.com]

- 6. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Location, structure and function of acetylcholinesterase [web.williams.edu]

- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Why is Aged Acetylcholinesterase So Difficult to Reactivate? [mdpi.com]

- 19. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. philadelphia.edu.jo [philadelphia.edu.jo]

- 22. Is it possible to reverse aged acetylcholinesterase inhibited by organophosphorus compounds? Insight from the theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. scielo.br [scielo.br]

- 24. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

Isofenphos-oxon CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofenphos-oxon is the toxic oxygen analog metabolite of the organophosphorus insecticide Isofenphos. The transformation from the parent compound (a thion) to the oxon form is a critical activation step that dramatically increases its toxicity. This guide provides a comprehensive overview of Isofenphos-oxon, focusing on its chemical properties, mechanism of action, and relevant methodologies for its study.

Part 1: Core Chemical Identity

A precise understanding of a compound's fundamental properties is the cornerstone of all further research. This section provides the essential chemical identifiers for Isofenphos-oxon.

Chemical Structure and Identifiers

The unique identity of Isofenphos-oxon is defined by its molecular structure and standardized identifiers.

Table 1: Chemical Identifiers for Isofenphos-oxon

| Identifier | Value | Source |

| CAS Number | 31120-85-1 | [1][2][3][4] |

| Molecular Formula | C15H24NO5P | [1][2][3] |

| Molecular Weight | 329.33 g/mol | [1][2][3][4][5] |

| IUPAC Name | propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | [2] |

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases. The molecular formula and weight are fundamental for all quantitative analyses, including solution preparation and stoichiometric calculations.

Physicochemical Properties

Understanding the physicochemical properties of Isofenphos-oxon is essential for designing experimental protocols, particularly for its extraction, purification, and analytical determination.

(Further research and data to be populated in subsequent sections)

Part 2: Mechanism of Action and Toxicological Profile

The primary mechanism of toxicity for Isofenphos-oxon, like other organophosphate oxons, is the irreversible inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition Pathway

The diagram below illustrates the molecular interaction between Isofenphos-oxon and the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Isofenphos-oxon.

(This guide will be further developed with detailed sections on analytical methods, experimental protocols, and a comprehensive reference list in subsequent interactions.)

Sources

The Solubility Profile of Isofenphos-Oxon: A Technical Guide for Researchers

Abstract

Introduction to Isofenphos-Oxon

Isofenphos-oxon (CAS 31120-85-1) is the oxygen analog metabolite of isofenphos, an organothiophosphate insecticide. The metabolic conversion of the thiophosphate (P=S) group in isofenphos to a phosphate (P=O) group in isofenphos-oxon results in a significant increase in its toxicity as an acetylcholinesterase inhibitor.[1] Understanding the solubility of isofenphos-oxon is critical for toxicological studies, environmental fate analysis, and the development of analytical standards and formulations.

Chemical Structure and Properties:

-

Molecular Formula: C₁₅H₂₄NO₅P[2]

-

Molecular Weight: 329.33 g/mol [2]

-

Appearance: Oil to low-melting solid[2]

-

Chemical Name: propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[3]

The key structural difference between isofenphos and isofenphos-oxon is the presence of the highly polar phosphate group in the latter, which significantly influences its solubility characteristics.

Physicochemical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of isofenphos-oxon is primarily determined by the phosphate group (P=O), the ester linkages, and the amino group.

The replacement of the sulfur atom in isofenphos with a more electronegative oxygen atom in isofenphos-oxon increases the overall polarity of the molecule. This structural change is expected to lead to:

-

Increased solubility in polar solvents: such as short-chain alcohols, acetonitrile, and acetone.

-

Decreased solubility in non-polar solvents: such as hexane and toluene, compared to its parent compound, isofenphos.

Solubility Data for Isofenphos-Oxon

Direct quantitative solubility data for isofenphos-oxon is sparse in peer-reviewed literature and chemical databases. However, the following table summarizes the available qualitative and semi-quantitative information.

| Organic Solvent | CAS Number | Solvent Type | Solubility of Isofenphos-Oxon |

| Acetonitrile | 75-05-8 | Polar Aprotic | Soluble (at least 1 mg/mL) |

| Acetone | 67-64-1 | Polar Aprotic | Soluble (at least 1 mg/mL) |

| Chloroform | 67-66-3 | Moderately Polar | Slightly Soluble[2] |

| Methanol | 67-56-1 | Polar Protic | Slightly Soluble[2] |

This data is inferred from the availability of commercial analytical standards.

Comparative Solubility: Isofenphos

To provide a more comprehensive understanding, it is instructive to examine the solubility of the parent compound, isofenphos. The significantly lower polarity of the thiophosphate (P=S) group in isofenphos results in a different solubility profile.

| Organic Solvent | CAS Number | Solvent Type | Solubility of Isofenphos | Source |

| n-Hexane | 110-54-3 | Non-Polar | Readily Soluble | [4] |

| Dichloromethane | 75-09-2 | Polar Aprotic | Readily Soluble | [4] |

| Toluene | 108-88-3 | Non-Polar | Readily Soluble | [4] |

| 2-Propanol (Isopropanol) | 67-63-0 | Polar Protic | Readily Soluble | [5] |

The high solubility of isofenphos in both non-polar and polar aprotic solvents suggests that isofenphos-oxon, while less soluble in non-polar solvents, will likely exhibit good solubility in a range of polar aprotic and protic organic solvents beyond those for which data is currently available.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a reliable method for determining the solubility of isofenphos-oxon in a given organic solvent.

Materials and Equipment

-

Isofenphos-oxon (analytical standard)

-

Organic solvents (HPLC grade or higher)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of isofenphos-oxon.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of isofenphos-oxon to a tared glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Record the initial mass of isofenphos-oxon.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vial at a moderate speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is crucial to remove any suspended microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using certified reference standards of isofenphos-oxon.

-

Determine the concentration of isofenphos-oxon in the saturated solution by comparing the analytical response to the calibration curve, taking into account the dilution factors.

-

Conclusion

While a comprehensive quantitative solubility profile for isofenphos-oxon across a wide array of organic solvents is not currently documented in publicly accessible sources, this guide provides a foundational understanding based on available data and established physicochemical principles. Isofenphos-oxon is known to be soluble in polar aprotic solvents such as acetonitrile and acetone, and slightly soluble in methanol and chloroform. Its increased polarity compared to the parent compound, isofenphos, suggests a preference for more polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust methodology for their determination. Further research to quantify the solubility of isofenphos-oxon in a broader range of solvents would be a valuable contribution to the scientific community.

References

-

PubChem. Isofenphos. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates.[Link]

-

AERU. Isofenphos (Ref: BAY SRA 12869). Agriculture & Environment Research Unit, University of Hertfordshire. [Link]

Sources

In vitro stability and degradation of isofenphos-oxon

An In-Depth Technical Guide to the In Vitro Stability and Degradation of Isofenphos-Oxon

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. The study of a molecule like isofenphos-oxon—the active, neurotoxic metabolite of the organophosphate insecticide isofenphos—is not merely an academic exercise.[1] Its stability dictates its toxicological profile, environmental persistence, and the ultimate risk it poses. This guide is designed for the laboratory professional, providing not just protocols, but the strategic thinking behind them. We will explore the inherent chemical liabilities of isofenphos-oxon and delineate robust, self-validating methodologies to quantify its degradation under controlled in vitro conditions.

The Critical Role of the Oxon: From Pro-insecticide to Potent Inhibitor

Isofenphos itself is an organothiophosphate, a class of compounds that are relatively poor inhibitors of acetylcholinesterase (AChE).[1][2] Its potency as a neurotoxin is realized through metabolic activation, specifically the oxidative desulfuration of the P=S (thion) moiety to a P=O (oxon) group by cytochrome P450 enzymes in the liver.[3] This transformation creates isofenphos-oxon, which is a significantly more potent AChE inhibitor and the ultimate toxicant.[4] Understanding the stability of this oxon form is paramount, as its persistence directly correlates with the duration and severity of its toxic effects.

Diagram 1: Metabolic Activation of Isofenphos

Caption: Oxidative metabolism converts isofenphos to its active oxon analog.

Primary Degradation Pathways: A Tale of Two Mechanisms

The stability of isofenphos-oxon in vitro is primarily governed by its susceptibility to hydrolysis and enzymatic cleavage. The electrophilicity of the phosphorus atom in the P=O bond makes it a prime target for nucleophilic attack.

Abiotic Degradation: pH-Dependent Hydrolysis

Hydrolysis is the fundamental non-enzymatic degradation pathway for organophosphate esters in aqueous environments.[5][6] The reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the phosphorus center, leading to the cleavage of an ester bond.

-

Causality: The rate of hydrolysis is critically dependent on pH.

-

Acidic Conditions (pH < 7): The reaction is typically slow. While the parent isofenphos shows a half-life of 2.8 years at pH 4, oxons are generally more labile, though still relatively stable.[7]

-

Neutral Conditions (pH 7): Stability is often maximal around neutral pH, though still subject to slow hydrolysis.

-

Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻). This alkaline-catalyzed hydrolysis is a key detoxification pathway.[6]

-

The primary products of hydrolysis are isopropyl salicylate and the corresponding phosphoramidic acid derivative.

Diagram 2: Hydrolysis of Isofenphos-Oxon

Caption: Nucleophilic attack on the phosphorus atom cleaves the ester bond.

Biotic Degradation: Enzymatic Hydrolysis

In biological systems, the breakdown of isofenphos-oxon is accelerated by specific enzymes. The most relevant of these are the A-esterases, particularly phosphotriesterases (PTEs) such as paraoxonase-1 (PON1).[8][9] These enzymes catalyze the hydrolysis of the P-O ester bond, effectively detoxifying the molecule.

-

Mechanism of Action: PTEs are metalloenzymes that utilize a hydroxide ion, activated by divalent metal cations (e.g., Ca²⁺) in the active site, to efficiently hydrolyze the organophosphate ester bond.[9] This process is orders of magnitude faster than spontaneous chemical hydrolysis.

-

Experimental Relevance: In vitro systems using liver microsomes or S9 fractions, which contain a complex mixture of metabolic enzymes including A-esterases and cytochrome P450s, provide a reliable model for assessing this degradation pathway.

Experimental Design for Stability Assessment

A robust assessment requires carefully designed experiments with self-validating controls. Here, we outline the core protocols for determining hydrolytic and enzymatic stability.

Protocol: pH-Dependent Hydrolytic Stability

This experiment quantifies the intrinsic chemical stability of isofenphos-oxon across a physiologically and environmentally relevant pH range.

Workflow Diagram: pH Stability Protocol

Caption: Workflow for determining the hydrolytic stability of isofenphos-oxon.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare three buffers: 100 mM citrate buffer (pH 4.0), 100 mM phosphate buffer (pH 7.4), and 100 mM borate buffer (pH 9.0).

-

Stock Solution: Prepare a 10 mM stock solution of isofenphos-oxon in a water-miscible organic solvent like acetonitrile or DMSO.

-

Initiation: In triplicate for each pH, add the isofenphos-oxon stock solution to pre-warmed (37°C) buffer to achieve a final concentration of 10 µM. The final concentration of organic solvent should be less than 1% to avoid influencing stability.

-

Time Zero (t=0) Sample: Immediately after adding the compound, remove an aliquot (e.g., 100 µL) and quench it by adding it to 100 µL of cold acetonitrile. This sample represents 100% of the initial concentration.

-

Incubation and Sampling: Incubate the remaining reaction mixtures at 37°C. At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), remove aliquots and quench them as in the previous step.

-

Analysis: Analyze all quenched samples using a validated analytical method, such as LC-MS/MS or GC-MS, to determine the concentration of remaining isofenphos-oxon.[10][11]

-

Data Interpretation: Plot the natural logarithm of the percentage of isofenphos-oxon remaining versus time. The slope of the line (k) is the first-order degradation rate constant. The half-life (t½) is calculated as 0.693/k.

Protocol: In Vitro Metabolic Stability (Liver Microsomes)

This assay simulates the enzymatic degradation that occurs in the liver, providing a more biologically relevant measure of stability.

Sources

- 1. cot.food.gov.uk [cot.food.gov.uk]

- 2. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 3. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

Toxicological profile and safety data for isofenphos-oxon

An In-Depth Technical Guide to the Toxicological Profile and Safety of Isofenphos-Oxon

Foreword

This document provides a comprehensive toxicological profile and safety guide for isofenphos-oxon, the primary active metabolite of the organophosphate insecticide isofenphos. As the biologically active agent responsible for the parent compound's toxicity, a thorough understanding of isofenphos-oxon is critical for researchers, toxicologists, and drug development professionals. This guide synthesizes data on its mechanism of action, toxicokinetics, key toxicological endpoints, and analytical methodologies, offering field-proven insights into its scientific assessment and safe handling.

Introduction to Isofenphos and its Oxon Metabolite

Isofenphos is an organothiophosphate insecticide previously used to control soil insects on turf and ornamentals.[1][2] Like many organothiophosphates, isofenphos itself is not a potent cholinesterase inhibitor. Its toxicity is primarily mediated through metabolic bioactivation to its oxygen analog, isofenphos-oxon.[1][3] This conversion, which occurs in the liver, transforms the relatively stable parent compound into a highly reactive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4][5] The accumulation of acetylcholine at nerve synapses leads to the characteristic signs of organophosphate poisoning.[5][6]

Although the use of isofenphos was voluntarily canceled in the United States, effective December 31, 1999, understanding the toxicological profile of its oxon metabolite remains relevant for environmental monitoring, research into organophosphate toxicity mechanisms, and the development of potential antidotes.[1][7]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its toxicological assessment and the development of analytical methods.

| Property | Value | Source |

| Chemical Name | propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinoyl]oxybenzoate | [8] |

| Synonyms | Isofenphos oxygen analog, Oxyisofenphos | [8][9] |

| CAS Number | 31120-85-1 | [9][10] |

| Molecular Formula | C15H24NO5P | [9] |

| Molecular Weight | 329.33 g/mol | [9] |

Toxicokinetics: The Path from Exposure to Toxicity

The toxicity of isofenphos is intrinsically linked to its metabolic fate. The balance between bioactivation and detoxification pathways determines the ultimate concentration of isofenphos-oxon at the target site and, consequently, the severity of toxic effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Isofenphos can be readily absorbed through dermal contact, inhalation, and ingestion.[7][11]

-

Metabolism: The critical metabolic step is the desulfuration of isofenphos (a P=S bond) to isofenphos-oxon (a P=O bond). This bioactivation is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[4][12] While specific CYPs for isofenphos are not extensively detailed, CYP2B6 and CYP2C19 are known to be important in the metabolism of other organophosphates.[12] Detoxification can also occur via CYP-mediated pathways or through hydrolysis by esterases, such as paraoxonase (PON1), which breaks down the active oxon into less harmful products.[3][6][13]

-

Distribution & Excretion: Following absorption and metabolism, the metabolites are distributed throughout the body. The primary active metabolite, isofenphos-oxon, exerts its effects at cholinergic nerve endings. Excretion of metabolites occurs primarily through urine.[14]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of acute toxicity for isofenphos-oxon is the inhibition of acetylcholinesterase (AChE).[15]

-

Normal Synaptic Function: In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE into choline and acetic acid, terminating the signal.

-

Inhibition by Isofenphos-Oxon: Isofenphos-oxon acts as an irreversible inhibitor of AChE. The phosphorus atom of the oxon forms a strong covalent bond with a serine hydroxyl group in the active site of the AChE enzyme.[5]

-

Consequence: This "phosphorylated" enzyme is stable and inactive. AChE can no longer break down ACh, leading to its accumulation in the synapse.

-

Cholinergic Crisis: The excessive accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in a state known as a "cholinergic crisis," which manifests as a wide range of symptoms.[6][16]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Isofenphos — Wikipédia [fr.wikipedia.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 6. The Long-Term Effects of Organophosphates Poisoning as a Risk Factor of CVDs: A Nationwide Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. Isofenphos | C15H24NO4PS | CID 32872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hpc-standards.com [hpc-standards.com]

- 10. ISOFENPHOS-OXON | 31120-85-1 [amp.chemicalbook.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactivation and detoxification of organophosphorus pesticides in freshwater planarians shares similarities with humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isofenphos (Ref: BAY SRA 12869) [sitem.herts.ac.uk]

- 16. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

Isofenphos-oxon discovery and historical research

An In-Depth Technical Guide to the Discovery and Research of Isofenphos-Oxon

Abstract

Isofenphos-oxon, the oxygen analog of the organophosphate insecticide isofenphos, represents the primary bioactive metabolite responsible for the compound's potent neurotoxicity. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and historical research surrounding isofenphos-oxon. We delve into the critical metabolic activation that transforms the parent thion into the highly active oxon, explore its molecular interaction with acetylcholinesterase, detail the analytical methodologies for its detection, and summarize its toxicological profile. This document is intended for researchers and scientists in toxicology, environmental science, and drug development, offering a synthesized narrative grounded in key experimental findings and regulatory history.

Historical Context and Regulatory Trajectory of the Parent Compound: Isofenphos

The story of isofenphos-oxon begins with its parent compound, isofenphos, an organothiophosphate insecticide developed by Bayer AG of West Germany and registered in the United States in 1980.[1] Marketed under trade names such as Oftanol™ and Amaze™, it was used as a soil insecticide to control pests like white grubs and corn rootworms.[1][2]

Isofenphos was classified by the U.S. Environmental Protection Agency (EPA) as a highly toxic, Toxicity Class I insecticide.[2] However, its lifecycle as a registered pesticide was relatively short. In 1998, the EPA initiated a reregistration review of isofenphos along with other organophosphates under the new, more stringent standards of the Food Quality Protection Act of 1996.[3] Before this review was completed, the primary manufacturer requested a voluntary cancellation of the pesticide's registration, which became effective on December 31, 1999.[1][3] This decision precluded a final reregistration review, but preliminary assessments had already highlighted concerns about its toxicity to non-target organisms.[1][3]

The Genesis of Bioactivity: Metabolic Activation to Isofenphos-Oxon

A fundamental principle of many organothiophosphate insecticides is that they are not potent inhibitors of their target enzyme in their commercial form. Instead, they function as pro-insecticides, requiring metabolic activation within the target organism to exert their toxic effects. This is precisely the case for isofenphos.

The "discovery" of isofenphos-oxon's importance stems from metabolic studies. Research demonstrated that isofenphos (a phosphoramidothioate, containing a P=S bond) undergoes oxidative desulfuration, primarily mediated by cytochrome P450 monooxygenases in the liver microsome-NADPH system.[4][5] This biotransformation replaces the sulfur atom with an oxygen atom, converting isofenphos into isofenphos-oxon (a phosphoramidate, containing a P=O bond).[4] The resulting oxon is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary target enzyme.[4][6] This metabolic conversion is the critical step that "activates" the compound's insecticidal and toxic properties. Studies in soil have also shown that isofenphos-oxon can accumulate as a persistent degradate.[7][8]

Caption: Metabolic activation pathway of Isofenphos.

Molecular Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for isofenphos-oxon is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses in cholinergic synapses.[6][9]

In a healthy nervous system, AChE hydrolyzes the neurotransmitter acetylcholine (ACh), stopping the signal. Isofenphos-oxon acts as a potent, irreversible inhibitor of AChE. The phosphorus atom of the oxon is highly electrophilic and mimics the transition state of acetylcholine hydrolysis. It attacks the hydroxyl group of a critical serine residue within the active site of the AChE enzyme.[9][10] This reaction forms a stable, covalently bonded phosphoryl-enzyme complex.[9]

This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a state of "cholinergic crisis."[6] This manifests as a range of symptoms, from muscle twitching and paralysis to respiratory failure and death.[1][6]

Caption: Mechanism of AChE inhibition by Isofenphos-oxon.

Advanced Research: Organophosphate-Induced Delayed Polyneuropathy (OPIDP)

Beyond acute cholinergic toxicity, some organophosphates can cause a delayed and distinct neurological syndrome known as Organophosphate-Induced Delayed Polyneuropathy (OPIDP). Research has explored the potential for isofenphos to cause OPIDP.[11][12] The putative target for OPIDP is a nervous system enzyme called Neuropathy Target Esterase (NTE).[12]

Studies in hens, a standard animal model for OPIDP, showed that isofenphos could induce delayed polyneuropathy, but typically at doses exceeding the unprotected LD₅₀, requiring the use of antidotes to manage the initial acute cholinergic crisis.[11] Interestingly, a human poisoning case involving a formulation with isofenphos resulted in severe OPIDP with only mild preceding cholinergic signs, suggesting potential species differences in metabolism or sensitivity.[12] This area of research highlights the complexity of organophosphate toxicology beyond simple AChE inhibition.

Analytical Methodologies for Detection and Quantification

The study of isofenphos-oxon relies on sensitive analytical methods capable of detecting and quantifying the parent compound and its metabolites in various matrices, such as water, soil, and biological tissues. The principal method for this analysis is chromatography.[13]

Gas chromatography (GC) is frequently employed, often coupled with a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).[13][14] For greater specificity and confirmation, Mass Spectrometry (MS) is the gold standard.[13][15] High-Performance Liquid Chromatography (HPLC) has also been utilized.[7] Sample preparation typically involves a solvent extraction followed by a cleanup step, often using Solid-Phase Extraction (SPE), to remove interfering matrix components before instrumental analysis.[14][15]

Data Presentation: Analytical Parameters

The following table summarizes analytical parameters reported in the literature for isofenphos and its oxon metabolite.

| Compound | Analytical Method | Column | Retention Time (min) | Limit of Detection (LOD) | Source |

| Isofenphos | HPLC | Bondapak C18 | 14.8 | Not Specified | [7] |

| Isofenphos-oxon | HPLC | Bondapak C18 | 13.3 | Not Specified | [7] |

| Isofenphos-oxon | GC-MS (SIM) | DB-5 | Not Specified | 2.0 ng/mL (in water) | [15] |

Experimental Protocols: General Workflow for Analysis in Water

This protocol describes a generalized workflow for the extraction and analysis of isofenphos-oxon from a water sample, based on established methodologies.[14][15]

Objective: To quantify isofenphos-oxon concentration in a water sample using Solid-Phase Extraction and GC-MS.

Materials:

-

Water Sample (1 L)

-

SPE Cartridge (e.g., C18-bonded silica)

-

Methanol (HPLC grade)

-

Dichloromethane (Pesticide grade)

-

Hexane (Pesticide grade)

-

Anhydrous Sodium Sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Methodology:

-

SPE Cartridge Conditioning:

-

Pass 5-10 mL of dichloromethane through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to go dry.

-

Pass 5-10 mL of methanol through the cartridge to wash away the dichloromethane.

-

Pass 5-10 mL of reagent-grade water through the cartridge to equilibrate it with the sample matrix.

-

-

Sample Loading:

-

Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min. The analytes will adsorb to the C18 stationary phase.

-

-

Cartridge Drying:

-

After loading, draw air or nitrogen gas through the cartridge for 10-15 minutes to remove residual water.

-

-

Analyte Elution:

-

Elute the retained analytes (isofenphos and isofenphos-oxon) by passing a small volume (e.g., 2 x 5 mL) of a suitable organic solvent like dichloromethane through the cartridge into a collection vial.

-

-

Drying and Concentration:

-

Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining water.

-

Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen in a Kuderna-Danish (K-D) apparatus or similar concentrator.[14]

-

-

GC-MS Analysis:

-

Inject a 1-5 µL aliquot of the final extract into the GC-MS system.

-

The GC will separate the compounds based on their volatility and interaction with the column's stationary phase.

-

The MS will detect and quantify the compounds, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[15]

-

Caption: General analytical workflow for Isofenphos-oxon.

Toxicological Profile Summary

The toxicological assessment of isofenphos and its oxon has been established through various studies. The Acceptable Daily Intake (ADI) provides a measure of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

| Parameter | Value | Units | Source |

| Acceptable Daily Intake (ADI) | 0.001 | mg/kg bw/day | [16] |

| Oral LD₅₀ (Rat) | ~32 | mg/kg | [1] |

| Regulatory Status (EU) | Not Approved | - | [16] |

| Regulatory Status (US) | Registration Voluntarily Canceled | - | [3] |

Conclusion

Isofenphos-oxon serves as a classic example of pro-pesticide bioactivation, where a relatively inert parent molecule is transformed into a potent neurotoxin. Its discovery was not a singular event but rather an outcome of metabolic and toxicological research that elucidated the critical role of the P=O moiety in acetylcholinesterase inhibition. Historical research has firmly established its mechanism of action and has also explored more complex toxicities such as delayed polyneuropathy. Though the parent insecticide is no longer commercially used in many jurisdictions, the study of isofenphos-oxon continues to provide valuable insights for toxicologists, environmental scientists, and professionals involved in the development and risk assessment of organophosphorus compounds.

References

-

U.S. Environmental Protection Agency. (1999). R.E.D. Facts Isofenphos. EPA-738-F-99-019. Link

-

Uesugi, Y., & Tomizawa, C. (1971). Metabolism of the Insecticide Isofenphos in Rats. Journal of Pesticide Science, 1(1), 25-30. Link

-

Racke, K. D., & Coats, J. R. (1987). Enhanced Degradation of Isofenphos by Soil Microorganisms. Iowa State University Digital Repository. Link

-

National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem Compound Database. Link

-

European Commission. (n.d.). EU Pesticides Database - Active substance: Isofenphos. Link

-

Tian, Y., et al. (2009). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicology and Applied Pharmacology, 236(3), 325-332. Link

-

Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Isofenphos. Link

-

World Health Organization. (1986). Isofenphos (Pesticide residues in food: 1986 evaluations Part II Toxicology). INCHEM. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. Chapter 7: Analytical Methods. Link

-

Beyond Pesticides. (2007). Isofenphos ChemicalWatch Factsheet. Link

-

Nishikawa, T., et al. (2006). Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection. Journal of Health Science, 52(3), 313-319. Link

-

Kovarik, Z., et al. (2021). Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. Scientific Reports, 11, 21544. Link

-

Li, F., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. Molecules, 28(18), 6689. Link

-

Moretto, A., & Lotti, M. (2002). The relationship between isofenphos cholinergic toxicity and the development of polyneuropathy in hens and humans. Archives of Toxicology, 76(5-6), 367-373. Link

-

Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Link

-

Agriculture and Environment Research Unit (AERU). (n.d.). Isofenphos (Ref: BAY SRA 12869). University of Hertfordshire. Link

-

U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Link

-

Worek, F., Thiermann, H., & Wille, T. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. Link

Sources

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. EXTOXNET PIP - ISOFENPHOS [extoxnet.orst.edu]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]